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Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacodynamics of JNJ-26489112, an

investigational anticonvulsant drug, with a focus on its cross-species effects. JNJ-26489112
was developed by Johnson & Johnson as a potential successor to topiramate for the treatment

of epilepsy, with the aim of offering an improved side-effect profile due to its lack of activity

against carbonic anhydrase.[1] While clinical development was terminated, the available data

from preclinical and clinical studies offer valuable insights for researchers in the field of

epilepsy and anticonvulsant drug development. The mechanism of action of JNJ-26489112
remains unknown.[1]

Human Pharmacodynamics: Photosensitive
Epilepsy Model
A key clinical study evaluated the pharmacodynamics of JNJ-26489112 in patients with

photosensitive epilepsy. This model is a valuable tool for the early assessment of

anticonvulsant efficacy in humans.

Experimental Protocol: Photosensitive Epilepsy Trial
A multi-center, single-blind, placebo-controlled, within-subject, sequential dose-escalation study

was conducted in 12 adult patients with a history of idiopathic photosensitive epilepsy.[2] The
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study design is outlined below:

Participants: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy.

Study Design:

Day 1: Single oral dose of placebo.

Day 2: Single oral dose of JNJ-26489112 (1000 mg, 2000 mg, or 3000 mg).

Day 3: Single oral dose of placebo.

Primary Endpoint: The effect on the photoparoxysmal-EEG response (PPR) was assessed

by standardized intermittent photic stimulation (IPS) at various time points post-dose. The

standardized photosensitivity range (SPR), representing the range of frequencies of light that

induce a PPR, was calculated.

Response Criteria:

Positive Response: Reduction of the SPR in ≥3 out of 4 consecutive time points in at least

one eye condition (eyes open, during closure, or closed) compared to baseline.

Complete Suppression: Disappearance of an IPS-induced PPR (SPR=0).

Pharmacokinetic Sampling: Blood samples were collected to determine plasma

concentrations of JNJ-26489112.

Diagram of the Photosensitive Epilepsy Trial Workflow
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Caption: Workflow of the human photosensitive epilepsy clinical trial.

Results: Dose-Dependent Efficacy in Humans
JNJ-26489112 demonstrated a clear dose-dependent pharmacodynamic effect in reducing or

suppressing the photoparoxysmal-EEG response in patients with photosensitive epilepsy.[2]

Dose of JNJ-
26489112

Positive
Response
Rate

Complete
Suppression
Rate

Mean Cmax
(µg/mL)

Median Tmax
(hours)

1000 mg 3/4 (75%) 0/4 (0%) 16 3.73 - 5.04

2000 mg 3/4 (75%) 1/4 (25%) 28 3.73 - 5.04

3000 mg 2/3 (67%) 2/3 (67%) 42 3.73 - 5.04
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Data compiled from Di Prospero et al., 2014.[2]

Preclinical Pharmacodynamics: Animal Models of
Anticonvulsant Activity
While specific ED₅₀ values for JNJ-26489112 in preclinical models are not publicly available, it

has been reported that the drug exhibited broad-spectrum anticonvulsant activity in animal

models.[3] The primary models used for its preclinical evaluation were the Maximal

Electroshock (MES) seizure test in mice and rats, and the audiogenic seizure (AGS) model in

susceptible mice.[3][4]

Experimental Protocols: Standard Preclinical
Anticonvulsant Models
The following are generalized protocols for the standard animal models used to assess

anticonvulsant drug efficacy.

Maximal Electroshock (MES) Test: This model is used to identify drugs effective against

generalized tonic-clonic seizures.

Species: Mice or rats.

Procedure: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce a

maximal seizure, characterized by a tonic hindlimb extension.

Endpoint: The ability of a drug to prevent the tonic hindlimb extension phase of the

seizure.

Parameter: The median effective dose (ED₅₀) is the dose that protects 50% of the animals

from the tonic hindlimb extension.

Audiogenic Seizure (AGS) Test: This model is used to evaluate drugs for their efficacy

against reflex seizures.

Species: Genetically susceptible mice (e.g., DBA/2).
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Procedure: A high-intensity auditory stimulus (e.g., a loud bell or siren) is presented to the

animal to induce a seizure, which typically progresses from wild running to clonic and then

tonic convulsions.

Endpoint: The prevention of the different phases of the seizure.

Parameter: The ED₅₀ is the dose that protects 50% of the animals from the convulsive

components of the seizure.

Diagram of Preclinical Anticonvulsant Screening Workflow
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Caption: General workflow for preclinical screening of anticonvulsants.

Comparative Profile with Other Anticonvulsants
To provide context for the potential efficacy of JNJ-26489112, the following table summarizes

the publicly available preclinical pharmacodynamic data for its predecessor, topiramate, and

another commonly used anticonvulsant, carbamazepine, in the MES model.

Compound Species Model ED₅₀ (mg/kg)

JNJ-26489112 Mouse, Rat MES Not Publicly Available

Mouse AGS Not Publicly Available

Topiramate Mouse MES ~30-40

Rat MES ~10-20

Carbamazepine Mouse MES ~8-12

Rat MES ~10-15

Note: ED₅₀ values can vary depending on the specific experimental conditions (e.g., route of

administration, strain of animal).

Signaling Pathways and Mechanism of Action
The precise mechanism of action for JNJ-26489112 is unknown.[1] In contrast, many other

anticonvulsant drugs have well-defined molecular targets. For instance, topiramate has a multi-

modal mechanism of action that includes:

Blockade of voltage-gated sodium channels.

Enhancement of GABA-mediated inhibition at GABAA receptors.

Antagonism of AMPA/kainate glutamate receptors.

Weak inhibition of carbonic anhydrase.

Diagram of Topiramate's Proposed Mechanisms of Action
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Caption: Simplified signaling pathways affected by topiramate.

Summary and Conclusion
JNJ-26489112 demonstrated dose-dependent anticonvulsant effects in a human model of

photosensitive epilepsy, suggesting target engagement in the central nervous system.

Preclinical studies in mice and rats using the MES and AGS models indicated a broad

spectrum of anticonvulsant activity. However, the lack of publicly available quantitative

preclinical data (ED₅₀ values) for JNJ-26489112 and its unknown mechanism of action limit a

direct and comprehensive comparison with other anticonvulsant drugs. The information

presented in this guide, based on available published data, provides a framework for

understanding the pharmacodynamic profile of JNJ-26489112 and highlights the importance of

both preclinical and translational human models in the evaluation of novel antiepileptic

therapies. Further research would be necessary to fully elucidate the therapeutic potential and

mechanistic underpinnings of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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